(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
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Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(pyridin-4-yl)propanoic acid and tert-butoxycarbonyl chloride.
Protection of the Amino Group: The amino group of (S)-3-amino-3-(pyridin-4-yl)propanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl group, to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields (S)-3-amino-3-(pyridin-4-yl)propanoic acid.
Substituted Derivatives: Various substituted pyridinyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridinyl group allows for potential binding to aromatic or heteroaromatic sites, while the amino group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-3-(pyridin-4-yl)propanoic acid: The deprotected form of the compound.
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: A similar compound with a pyridin-3-yl group instead of pyridin-4-yl.
(S)-3-((tert-butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid: A compound with a quinolinyl group instead of pyridinyl.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with biological targets. The Boc protecting group also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
RZJMNQBVADPLDQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1 |
Origin of Product |
United States |
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